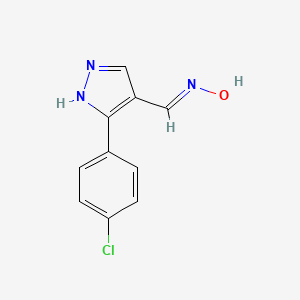

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime

Description

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-derived oxime compound characterized by a 4-chlorophenyl substituent at the pyrazole ring’s 3-position and an oxime functional group (-CH=N-OH) at the 4-carbaldehyde position. This structure combines the electron-withdrawing effects of the chlorine atom with the reactivity of the oxime group, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name |

(NE)-N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-7(2-4-9)10-8(6-13-15)5-12-14-10/h1-6,15H,(H,12,14)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQVKWAXAMQQNU-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=NN2)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

Formation of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized through the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation.

Oximation: The aldehyde group in 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is then converted to the oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitrile oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime is of significant interest in various scientific fields, particularly in medicinal chemistry, agrochemicals, and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

- Objective: Evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.

- Methodology: Disc diffusion method was employed to assess antibacterial activity.

- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as a lead compound for further development.

Agrochemicals

This compound is also explored for its use in pesticides and herbicides . Its structural features allow it to interact with biological systems in plants and pests effectively. Studies have shown that certain derivatives can inhibit key enzymes in pest species, leading to their potential use as eco-friendly agricultural chemicals.

Data Table: Herbicidal Activity

| Compound Derivative | Target Species | Inhibition (%) | Reference |

|---|---|---|---|

| A | Weeds A | 85 | |

| B | Weeds B | 78 |

Materials Science

In materials science, 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime is investigated for its role in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The compound's ability to form stable thin films makes it suitable for application in electronic devices.

Case Study: OLED Performance

- Objective: Assess the efficiency of OLEDs using this compound as an emissive layer.

- Methodology: Fabrication of OLED devices followed by photoluminescence and electroluminescence testing.

- Results: Devices exhibited high luminescence efficiency, suggesting that this compound could enhance OLED performance.

Coordination Chemistry

The oxime functionality allows for the formation of coordination complexes with transition metals. These complexes are being studied for their potential applications in catalysis and as sensors due to their unique electronic properties and stability.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit varied biological activities depending on substituents at the 1-, 3-, and 4-positions. Below is a detailed comparison of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime with its analogs:

Antimicrobial Activity

| Compound Name | Substituents | Antimicrobial Activity (MIC range) | Key Findings |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime | 3-(4-Cl-C6H4), oxime | Not explicitly reported | Structural similarity suggests potential activity against bacterial/fungal strains [14]. |

| 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) | 3-(furan-2-yl) | 1–4 µg/mL (bacteria) | Most potent antimicrobial activity among tested derivatives, outperforming Amoxicillin [6]. |

| 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) | 3-(thiophen-2-yl) | Similar to Amoxicillin | Moderate antifungal activity (MIC = 32 µg/mL) [6]. |

| 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (5c) | 3-(pyridin-2-yl) | 2–4 µg/mL (E. coli, S. typhimurium) | Superior to Amoxicillin against Gram-negative bacteria [6]. |

| 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | 1-(4-iPr-C6H4), 3-(4-F-C6H4) | Potent against P. aeruginosa, B. subtilis | More active than ampicillin against resistant strains [4]. |

Key Trends :

- Halogen Substitution : Chlorine (electron-withdrawing) and fluorine substituents enhance antibacterial potency, likely due to increased lipophilicity and membrane penetration [4] [15].

- Heterocyclic Substituents : Furan and thiophen derivatives show higher activity than phenyl analogs, possibly due to improved solubility and target interaction [6].

Antiproliferative Activity

| Compound Name | Substituents | Antiproliferative Activity (IC50) | Key Findings |

|---|---|---|---|

| 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) | Coumarin-thiazole hybrid | Significant against HeLa, MCF7, A549 | Comparable to Nocodazole (positive control) via tubulin inhibition [2]. |

| 1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde (17a-x) | Naphthyridine-coumarin hybrid | Moderate activity against B. subtilis, E. coli | Synergistic effects from fused heterocyclic systems [2]. |

Key Trends :

- Hybrid Structures : Coumarin or naphthyridine moieties enhance antiproliferative effects by interacting with DNA or enzyme targets [2].

- Chlorophenyl Limitation : The 4-chlorophenyl group alone may lack sufficient π-π stacking or hydrogen-bonding capacity for strong anticancer activity compared to bulkier hybrids.

Key Trends :

- Aldehyde Reactivity : The 4-carbaldehyde group facilitates oxime formation or condensation reactions, enabling diversification into bioactive derivatives [14] [9].

- Electron-Withdrawing Groups : Chlorine at the 4-phenyl position stabilizes the pyrazole ring, as evidenced by consistent IR C=O stretches near 1670–1680 cm⁻¹ [9] [13].

Biological Activity

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a chlorophenyl group and an oxime functional group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime can be represented as follows:

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

| Appearance | Yellow solid |

Anticancer Potential

Research has indicated that compounds similar to 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown their ability to inhibit various kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy. These compounds have demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index .

The biological activity of 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime may involve:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases associated with cancer progression, such as AKT, leading to reduced cell proliferation and increased apoptosis in tumor cells.

- Cell Cycle Arrest : By interfering with signaling pathways, these compounds can induce cell cycle arrest in cancer cells, preventing their division and growth.

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives are also being investigated for their antimicrobial effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential biosynthetic pathways within microbial cells, which can lead to cell death .

Anti-inflammatory Effects

Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions where inflammation plays a significant role in disease pathology.

Case Study 1: Inhibition of Glioblastoma Growth

A study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles highlighted the anticancer potential of related compounds. Compound 4j was found to inhibit the growth of glioblastoma cells significantly while showing low toxicity towards normal cells. This selectivity suggests that derivatives like 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime may share similar properties .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives indicates that modifications to the pyrazole ring and substituents can drastically affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances anticancer potency by improving binding affinity to target proteins involved in tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.